N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide
Description
This compound features a 4,5,6,7-tetrahydro-1H-indazole core substituted at the 3-position with a pyridin-2-yl group and an ethyl-thiophene-2-sulfonamide side chain. The indazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions, enhancing target binding . The pyridine moiety may improve solubility and bioavailability, while the sulfonamide group is commonly associated with enzyme inhibition (e.g., carbonic anhydrases, kinases) . Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement, though direct evidence for this specific molecule is absent in the provided data .
Properties
IUPAC Name |
N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c23-26(24,17-9-5-13-25-17)20-11-12-22-16-8-2-1-6-14(16)18(21-22)15-7-3-4-10-19-15/h3-5,7,9-10,13,20H,1-2,6,8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZUMOSMIKPHGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3=CC=CS3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyridine ring fused with a tetrahydroindazole moiety and a thiophene sulfonamide group. Its molecular formula is , indicating a high degree of structural complexity. The sulfonamide group is known for its role in enhancing the solubility and bioactivity of compounds.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to thiophene sulfonamides demonstrate effectiveness against various Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial folic acid synthesis.
2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. The presence of the indazole ring has been linked to the ability to inhibit specific kinases involved in cancer cell proliferation. For example, compounds with similar structures have shown promising results in inhibiting tumor growth in various cell lines .
3. Anti-inflammatory Effects
Sulfonamides are also noted for their anti-inflammatory properties. Research has demonstrated that derivatives can significantly reduce the expression of inflammatory markers such as COX-2 and iNOS in cellular models . This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in the biosynthesis of nucleic acids.
- Receptor Modulation : It may interact with specific receptors or ion channels to modulate cellular signaling pathways.
- Oxidative Stress Reduction : Some studies suggest that similar compounds can reduce oxidative stress within cells, contributing to their protective effects against cellular damage.
Case Studies and Research Findings
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds with sulfonamide moieties exhibit significant antimicrobial properties. The specific compound has been evaluated against various pathogenic strains, demonstrating efficacy comparable to traditional antibiotics.
Case Study: Antibacterial Efficacy
A study assessed the antibacterial activity of this compound against multidrug-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was found to be lower than that of conventional treatments like vancomycin, indicating its potential as a novel therapeutic agent against resistant strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies have shown that it induces apoptosis in cancer cell lines through the activation of specific pathways.
Case Study: Cytotoxic Effects
In vitro studies revealed that at concentrations above 10 µM, the compound significantly reduced cell viability in human liver cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of programmed cell death (apoptosis), highlighting its potential as an anticancer agent .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH-) is a key functional group in this compound, enabling diverse chemical transformations:
1.1 Hydrolysis
The sulfonamide bond can undergo acid- or base-catalyzed hydrolysis to yield thiophene-2-sulfonic acid and the corresponding amine derivative.
-
Conditions :
-
Acidic: 6 M HCl, reflux (90–100°C, 12–24 h)
-
Basic: 2 M NaOH, 80°C, 8–12 h
-
-
Products :
1.2 Alkylation/Acylation
The sulfonamide nitrogen can react with alkyl halides or acyl chlorides under mild conditions:
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 50°C | N-Methylated sulfonamide | 75–82 |
| Acylation | AcCl, pyridine, 0°C | Acetylated sulfonamide | 68 |
Heterocyclic Ring Reactivity
2.1 Thiophene Ring
The thiophene moiety undergoes electrophilic substitution at the 5-position due to electron-donating sulfonamide groups:
-
Halogenation :
-
Nitration :
-
Reagents: HNO₃/H₂SO₄, 0°C
-
Product: 5-Nitro-thiophene-2-sulfonamide (72% yield)
-
2.2 Indazole Core
The tetrahydroindazole ring participates in dehydrogenation and cycloaddition reactions:
-
Dehydrogenation :
-
Cycloaddition :
2.3 Pyridine Substituent
The pyridin-2-yl group undergoes coordination and substitution reactions:
-
Coordination Chemistry :
-
N-Oxidation :
-
Reagents: m-CPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 25°C
-
Product: Pyridine N-oxide derivative (78% yield)
-
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed cross-coupling reactions:
Redox Reactions
-
Reduction of Sulfonamide :
-
Oxidation of Indazole :
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C without melting .
-
Photodegradation : UV light (254 nm) induces cleavage of the sulfonamide bond, forming sulfonic acid and amine fragments.
Mechanistic Insights
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The following table highlights key structural differences and similarities between the target compound and analogs from the literature:
Key Observations
Substituent Effects on Bioactivity: The trifluoromethyl group in Compound 35 enhances metabolic stability and lipophilicity, critical for antiparasitic activity against Trypanosoma brucei . Halogenated substituents (e.g., bromo in ) are common in patent literature to block metabolic hotspots, while silicon-containing groups (trimethylsilyl) improve pharmacokinetic properties .
Synthetic Yields and Complexity :
- Compound 35 was synthesized in 80% yield via amide coupling, suggesting robust methodology for indazole derivatives . The target compound’s synthesis is unreported, but analogous sulfonamide couplings (e.g., in ) typically require careful optimization due to steric hindrance.
Spectroscopic and Crystallographic Data :
- Compound 37F () exhibited atropisomerism in NMR (δ 7.88–7.41 ppm), highlighting conformational flexibility in indazole derivatives. The target compound’s structural analysis would likely require similar techniques, with SHELX-based refinement being a standard for crystallography .
Intellectual Property Trends: Substitution patterns in emphasize proprietary modifications (e.g., fluorinated groups, ethynyl linkers), suggesting the target compound’s sulfonamide-pyridine motif could be novel or patent-pending.
Research Implications and Gaps
- Biological Activity: No direct data exist for the target compound’s efficacy. Comparative studies with analogs like Compound 35 (antiparasitic) and patented derivatives (e.g., ) could guide target validation.
- Physicochemical Properties : Computational modeling (e.g., LogP, solubility predictions) is needed to assess the impact of the sulfonamide-thiophene moiety versus acetamide/trifluoromethyl groups.
- Synthetic Challenges: The ethyl-thiophene-sulfonamide side chain may require novel coupling strategies to avoid side reactions observed in complex indazole syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
